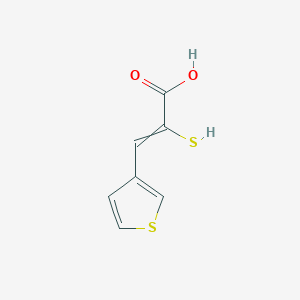![molecular formula C18H22N4S2 B14649740 1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea CAS No. 41555-41-3](/img/structure/B14649740.png)
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea is an organic compound with a complex structure. It is a thiourea derivative, which means it contains a thiourea group (a sulfur-containing functional group) as part of its molecular structure. Thiourea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the intermediate: This step involves the reaction of an amine with an isothiocyanate to form a thiourea intermediate.
Substitution reactions: The intermediate undergoes further substitution reactions to introduce the desired functional groups, such as the phenyl and methyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce thiourea groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-phenylthiourea: A simpler thiourea derivative with similar chemical properties.
N-Phenylthiourea: Another thiourea compound with a phenyl group attached to the nitrogen atom.
Uniqueness
1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
41555-41-3 |
|---|---|
Molekularformel |
C18H22N4S2 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
1-methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C18H22N4S2/c1-21(17(23)19-15-9-5-3-6-10-15)13-14-22(2)18(24)20-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,19,23)(H,20,24) |
InChI-Schlüssel |
LTJLSCFBVFUNNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN(C)C(=S)NC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


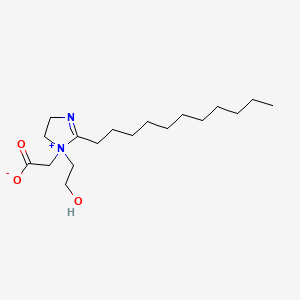
![Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14649690.png)

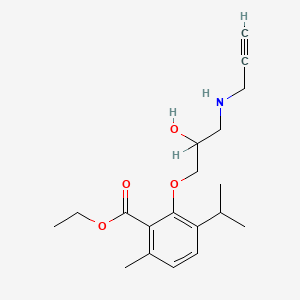

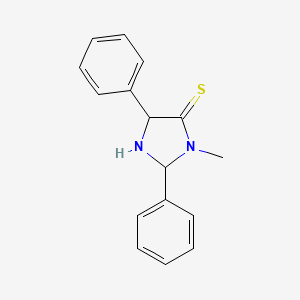
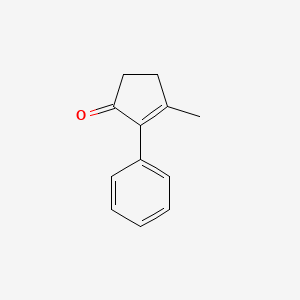

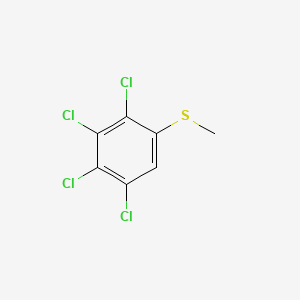
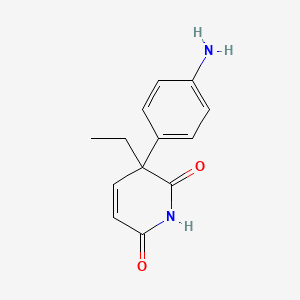
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
